Di(4H-1,2,4-triazol-3-yl)methane hydrochloride
Description
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
Molecular Formula |
C5H7ClN6 |
|---|---|
Molecular Weight |
186.60 g/mol |
IUPAC Name |
5-(1H-1,2,4-triazol-5-ylmethyl)-1H-1,2,4-triazole;hydrochloride |
InChI |
InChI=1S/C5H6N6.ClH/c1(4-6-2-8-10-4)5-7-3-9-11-5;/h2-3H,1H2,(H,6,8,10)(H,7,9,11);1H |
InChI Key |
FKJNDCHYMMIBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=N1)CC2=NC=NN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride typically involves the reaction of appropriate triazole precursors with methylene chloride under controlled conditions. One common method involves the use of 4H-1,2,4-triazole and formaldehyde in the presence of hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced triazole derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Di(4H-1,2,4-triazol-3-yl)methane hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: A similar triazole derivative with different functional groups.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane:
Uniqueness
Di(4H-1,2,4-triazol-3-yl)methane hydrochloride is unique due to its specific structure and the presence of the hydrochloride group, which can influence its solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
